[4-[(2,4-Difluorophenyl)carbamoyl]phenyl] propanoate

Catalog No.
S4691954
CAS No.
M.F
C16H13F2NO3
M. Wt
305.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(2,4-Difluorophenyl)carbamoyl]phenyl] propanoa...

Product Name

[4-[(2,4-Difluorophenyl)carbamoyl]phenyl] propanoate

IUPAC Name

[4-[(2,4-difluorophenyl)carbamoyl]phenyl] propanoate

Molecular Formula

C16H13F2NO3

Molecular Weight

305.28 g/mol

InChI

InChI=1S/C16H13F2NO3/c1-2-15(20)22-12-6-3-10(4-7-12)16(21)19-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)

InChI Key

FSUATGMBRBVLET-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Description

The exact mass of the compound 4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate is 305.08634960 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Characterization

    This compound contains several functional groups that are of interest in medicinal chemistry. These include the amide bond (indicated by "carbonyl" in the name), the aromatic rings (phenyl), and the amine group. Understanding the properties of these functional groups is important for researchers in drug discovery ().

  • Structure-Activity Relationships

    By studying molecules with similar structures, researchers can identify features that may be important for biological activity. In this case, scientists might investigate how modifications to the molecule, such as substituting different groups for the fluorines on the phenyl ring, affect its properties ().

  • Target Identification

    If 4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate shows interesting biological activity, researchers would then try to identify the specific molecule(s) it interacts with in the body (targets). This information is crucial for understanding how the compound works and for developing it further as a potential therapeutic agent ().

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.08634960 g/mol

Monoisotopic Mass

305.08634960 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-15

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